1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique molecular structure which includes methoxy groups and a tetrahydroisoquinoline core. It has garnered interest in various scientific domains due to its potential biological activities and applications in medicinal chemistry.
1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is classified as an alkaloid. Alkaloids are a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are known for their pharmacological effects on humans and animals.
The synthesis of 1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. Common methods include:
The precise synthetic route may vary depending on the starting materials and desired yield. Techniques such as chromatography are often employed to purify the final product.
The molecular formula for 1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is C20H25NO4. The compound features:
The molecular weight is approximately 343.4 g/mol. The structural representation can be derived from its InChI string: InChI=1S/C20H25NO4/c1-12(21)17-15(22)13-9-19(24-5)18(23-4)14(13)10-16(17)20(12)2/h9-10,12,17H,1-8H2,(H,21,23) .
The compound can participate in various chemical reactions typical of alkaloids:
Reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism of action for 1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves interaction with biological targets such as receptors or enzymes. It may exhibit:
Research into its pharmacodynamics and pharmacokinetics is ongoing to fully elucidate these mechanisms.
The compound is typically a solid at room temperature with low solubility in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data can be gathered from experimental studies focusing on its stability and reactivity profiles .
1-(3,4-Dimethoxybenzyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol has potential applications in:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2